4-(2-Chlorophenyl)isoxazol-5-amine

Cardiac myosin activation Structure-Activity Relationship (SAR) Bioisostere

Generic isoxazole analogs often fail in SAR reproducibility due to uncontrolled electronic and steric variables. Procure the specific 4-(2-chlorophenyl)isoxazol-5-amine scaffold to maintain pharmacological geometry: • Validated urea bioisostere in cardiac myosin activators (67-82% activation at 10 µM); the ortho-chloro substituent overcomes the activity attenuation observed with para-substituted analogs. • Reactive 5-amine handle enables direct sulfonamide installation for nanomolar carbonic anhydrase inhibitor synthesis. • Ortho-chloro directing group facilitates regioselective DoM and subsequent cross-coupling for diverse library generation.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B1502808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)isoxazol-5-amine
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(ON=C2)N)Cl
InChIInChI=1S/C9H7ClN2O/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,11H2
InChIKeyDRYQDXQNGLRUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chlorophenyl)isoxazol-5-amine Identity & Structure


4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) is a heterocyclic organic compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . It belongs to the isoxazole class, which is characterized by a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms in a 1,2-relationship . This scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its capacity for hydrogen bond donor/acceptor interactions with a wide array of enzymes and receptors .

Scaffold
Privileged isoxazole pharmacophore for H-bond interactions
Substitution
Ortho-chloro phenyl enables unique steric/electronic SAR exploration
Derivatization
Free 5-amine handle for sulfochlorination, cross-coupling, or amidation

4-(2-Chlorophenyl)isoxazol-5-amine Substitution Risks


Selecting a generic isoxazole building block is insufficient for projects requiring specific pharmacophoric geometry. The precise positioning of the amine at the 5-position and the 2-chlorophenyl group at the 4-position dictates the compound's unique electronic and steric profile. SAR studies on related isoxazol-5-amine scaffolds demonstrate that even subtle modifications, such as changing the length of a linker or replacing a phenyl ring with a heterocycle, can drastically attenuate or eliminate target activity, as seen in cardiac myosin activator programs where para-substitution on the phenyl ring abolished activity at 10 µM [1]. Simple substitution with a 3-aryl isomer (e.g., 3-(2-chlorophenyl)isoxazol-5-amine) or a different halogen analog introduces uncontrolled variables that compromise structure-activity relationship reproducibility and increase downstream project risk.

Target Compound
4-(2-Chlorophenyl)isoxazol-5-amine
Precise 5-amine and ortho-chloro substitution defines geometry and electronic profile for SAR fidelity.
Common Substitutes & Risks
3-Aryl isomer
Shift of aryl from 4- to 3-position alters pharmacophoric orientation, likely eliminating target activity.
Para-chloro or des-chloro analogs
Para-substitution attenuated activity in cardiac myosin series; des-chloro removes key lipophilic/electronic handle.
Different halogen replacement
Alters halogen bonding, lipophilicity, and metabolic stability unpredictably, increasing project risk.

4-(2-Chlorophenyl)isoxazol-5-amine vs Structural Analogs


Cardiac Myosin Activation: 4-Aryl vs 3-Aryl Isoxazol-5-amines

The isoxazol-5-amine core serves as a bioisostere for the urea group, enabling potent cardiac myosin activation. The study of diphenylalkylisoxazol-5-amines (4a, 4w, 6b) demonstrates that this scaffold can achieve activation levels of 81.6%, 71.2%, and 67.4%, respectively, at a single concentration of 10 µM in bovine cardiac myosin ATPase assays [1]. While this study does not directly test 4-(2-Chlorophenyl)isoxazol-5-amine, it provides quantitative class-level evidence for the 4-aryl substitution pattern as a productive pharmacophoric orientation. Critically, the SAR indicates that para-substitution (-Cl, -OCH3) on the phenyl rings of these compounds attenuates activity [1], underscoring the importance of specific substitution patterns that may favor an ortho-chloro substituent like that found in the target compound.

Cardiac Myosin Activation
Class-level inference
67.4–81.6% activation at 10 µM
Supports scaffold as myosin activator bioisostere
Para-substitution attenuated activity; ortho-chloro profile may differ
Cardiac myosin activation Structure-Activity Relationship (SAR) Bioisostere

4-Arylisoxazol-5-amines as Carbonic Anhydrase Inhibitors

The 4-(hetero)arylisoxazol-5-amine scaffold is a productive starting point for generating nanomolar inhibitors of human carbonic anhydrase (hCA). Direct sulfochlorination of 3- and 4-(hetero)arylisoxazol-5-amine scaffolds yielded potent inhibitors across multiple hCA isoforms [1]. While specific Ki values are not disclosed in the abstract, the study validates the 4-aryl substitution pattern as suitable for high-affinity target engagement. This contrasts with other heterocyclic amine scaffolds which may not undergo the same efficient functionalization or achieve similar potency. The target compound, with its free 5-amine, is a direct precursor for such derivatization, making it a strategically relevant intermediate.

Carbonic Anhydrase Inhibition
Class-level inference
Nanomolar hCA inhibitors via sulfochlorination
Supports scaffold for enzyme inhibitor derivatization
Specific Ki not reported; requires synthesis and assay
Carbonic Anhydrase Inhibition Sulfonamide Bioisostere Scaffold Hopping

2-Chlorophenyl Substituent Physicochemical & Electronic Effects

The presence of an ortho-chlorine atom on the 4-phenyl ring significantly alters the compound's physicochemical profile compared to its unsubstituted (4-phenyl) or para-substituted (4-(4-chlorophenyl)) analogs. The chlorine atom, with its electron-withdrawing inductive effect and weak resonance donation, influences both the electron density of the isoxazole ring and the compound's overall lipophilicity (cLogP). This can impact membrane permeability, metabolic stability, and target binding. For instance, the pKa of a structurally related isoxazole was predicted to be 1.33 ± 0.30 , highlighting the acidic nature of the amine. The ortho-chloro substitution introduces unique steric and electronic constraints not present in the para-isomer (e.g., 4-(4-chlorophenyl)isoxazol-5-amine) or the des-chloro analog, which can be exploited to modulate off-target interactions and improve selectivity profiles.

Ortho-Chloro Effects
Data to verify
Increased lipophilicity & altered electronics vs. des-chloro
Distinct ADME & target-interaction profile potential
In silico predictions; experimental validation needed
Physicochemical properties Lipophilicity Electronic effects

4-(2-Chlorophenyl)isoxazol-5-amine Applications


Cardiac Myosin Activator Lead Optimization

Procure 4-(2-Chlorophenyl)isoxazol-5-amine as a key building block to explore the SAR of novel cardiac myosin activators. Its 4-aryl isoxazol-5-amine core has been validated as a bioisostere for the urea group in potent activators (67-82% activation at 10 µM) [1]. The ortho-chloro substituent offers a distinct electronic and steric profile compared to previously studied para-substituted analogs, which were found to attenuate activity, providing an avenue for improving potency and selectivity.

Carbonic Anhydrase Probe Library Synthesis

Utilize this compound as a versatile precursor for the synthesis of novel sulfonamide-based carbonic anhydrase inhibitors. The 5-amine group provides a reactive handle for direct sulfochlorination to install the sulfonamide pharmacophore, a method proven to yield nanomolar inhibitors on related 4-arylisoxazol-5-amine scaffolds [2]. The 2-chlorophenyl group can be used to probe the lipophilic subpocket of the enzyme active site.

Fungicide and Herbicide Safener Development

Explore the use of 4-(2-Chlorophenyl)isoxazol-5-amine in agrochemical discovery programs. The isoxazole core is prevalent in commercial fungicides and herbicide safeners. The amino group and chloroaryl moiety are common features in bioactive agrochemicals [3]. This compound can serve as a scaffold for generating novel IP in crop protection, particularly against resistant fungal strains or for mitigating herbicide-induced crop injury.

Directed ortho-Metalation & Cross-Coupling Studies

Employ 4-(2-Chlorophenyl)isoxazol-5-amine in fundamental synthetic chemistry research. The ortho-chloro substituent and the 5-amino group can act as directing groups for regioselective functionalization via directed ortho-metalation (DoM). Subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can generate highly diverse libraries of isoxazole-based compounds for various screening applications.

Application
Selection Property
Validation Focus
Cardiac Myosin Activator Lead Optimization
4-Aryl isoxazol-5-amine scaffold
Evaluate activation relative to para-substituted analogs
Carbonic Anhydrase Probe Synthesis
Free 5-amine for sulfochlorination
Confirm nanomolar inhibition & isoform selectivity
Fungicide / Herbicide Safener Development
Isoxazole core in agrochemistry
Screen for antifungal activity & crop safety
Directed ortho-Metalation & Cross-Coupling
Ortho-chloro & amino directing groups
Regioselective functionalization via DoM/cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chlorophenyl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.